

# An In-depth Technical Guide to Desmethyl thiosildenafil-d8

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Compound of Interest		
Compound Name:	Desmethyl thiosildenafil-d8	
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### Introduction

**Desmethyl thiosildenafil-d8** is a deuterated analog of desmethyl thiosildenafil, which itself is a structural analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to its isotopic labeling, **Desmethyl thiosildenafil-d8** serves as an invaluable internal standard for the quantitative analysis of desmethyl thiosildenafil and related compounds in various biological matrices. Its use in pharmacokinetic and metabolic studies allows for precise and accurate measurements by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Desmethyl thiosildenafil-d8**.

# **Chemical Structure and Properties**

**Desmethyl thiosildenafil-d8** is structurally similar to sildenafil, with two key modifications: the replacement of the N-methyl group on the piperazine ring with a hydrogen atom (desmethylation) and the substitution of the carbonyl oxygen on the pyrimidinone ring with a sulfur atom (thionation). Furthermore, the piperazine ring is perdeuterated, containing eight deuterium atoms.

The IUPAC name for **Desmethyl thiosildenafil-d8** is 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione.[1]



**Physicochemical Properties** 

Property	- Value	Source
CAS Number	1215321-44-0	[1][2]
Molecular Formula	C21H20D8N6O3S2	[1][2]
Molecular Weight	484.66 g/mol	[2]

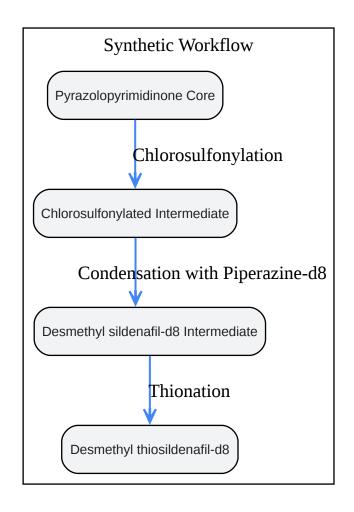
# **Synthesis and Manufacturing**

While a specific synthesis protocol for **Desmethyl thiosildenafil-d8** is not publicly available, a general strategy for the synthesis of deuterated sildenafil analogs can be inferred from the scientific literature. The synthesis would likely involve the following key steps:

- Chlorosulfonylation: The core pyrazolopyrimidinone structure is chlorosulfonylated to introduce the sulfonyl chloride group.
- Condensation with Deuterated Piperazine: The chlorosulfonylated intermediate is then reacted with perdeuterated piperazine (piperazine-d8) to form the deuterated piperazinylsulfonyl side chain.
- Thionation: The final step would involve the conversion of the carbonyl group on the pyrimidinone ring to a thione, likely using a reagent such as Lawesson's reagent.

The following diagram illustrates a plausible synthetic workflow:





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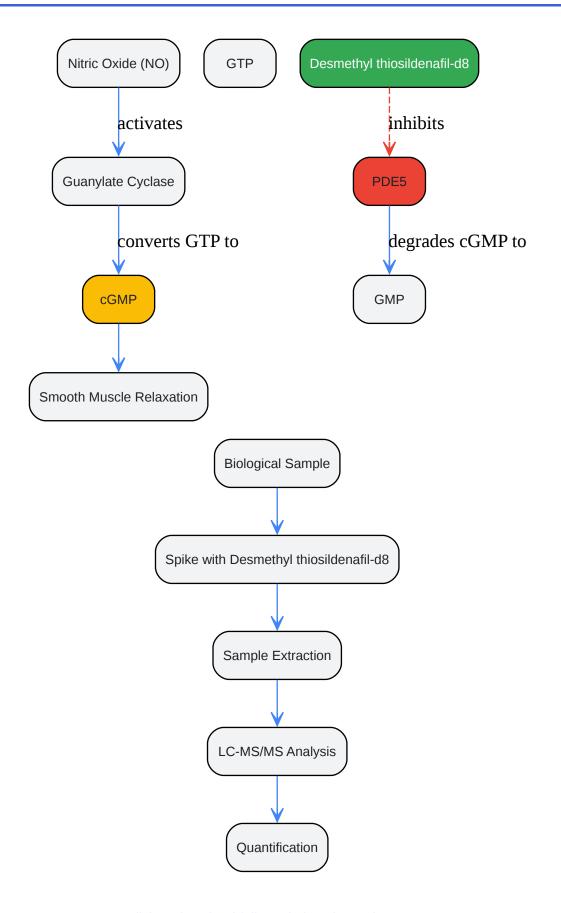
Caption: A potential synthetic pathway for **Desmethyl thiosildenafil-d8**.

## **Mechanism of Action**

As a structural analog of sildenafil, **Desmethyl thiosildenafil-d8** is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, the levels of cGMP increase, leading to smooth muscle relaxation and vasodilation.

The following diagram illustrates the PDE5 signaling pathway:





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### References

- 1. N-Desmethyl Sildenafil-d8 | LGC Standards [lgcstandards.com]
- 2. esschemco.com [esschemco.com]
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   [https://www.benchchem.com/product/b126156#desmethyl-thiosildenafil-d8-chemical-structure]

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